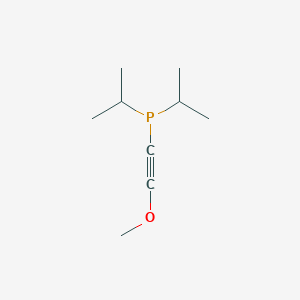
(Methoxyethynyl)di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxyethynyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a methoxyethynyl group and two isopropyl groups attached to a phosphorus atom. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxyethynyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .
Análisis De Reacciones Químicas
Types of Reactions
(Methoxyethynyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The methoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and transition metal catalysts are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(Methoxyethynyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphine compounds.
Mecanismo De Acción
The mechanism of action of (Methoxyethynyl)di(propan-2-yl)phosphane involves its interaction with molecular targets such as transition metals and enzymes. The compound can act as a ligand, forming complexes with metals and influencing their reactivity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the methoxyethynyl group.
Methoxyphosphine: Contains a methoxy group but different alkyl substituents.
Ethynylphosphine: Contains an ethynyl group but different alkyl substituents.
Uniqueness
(Methoxyethynyl)di(propan-2-yl)phosphane is unique due to the presence of both methoxyethynyl and isopropyl groups, which confer distinct reactivity and properties compared to other phosphine compounds .
Propiedades
Número CAS |
95112-06-4 |
|---|---|
Fórmula molecular |
C9H17OP |
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
2-methoxyethynyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H17OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,1-5H3 |
Clave InChI |
WLNPWWCYYIYVPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C#COC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


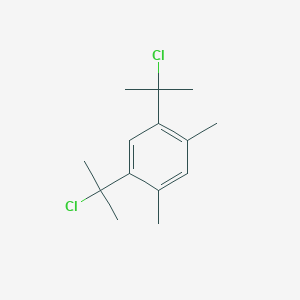
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
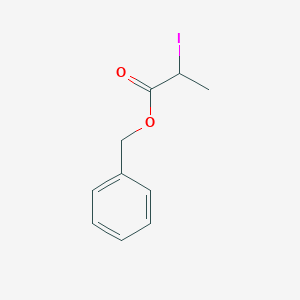
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
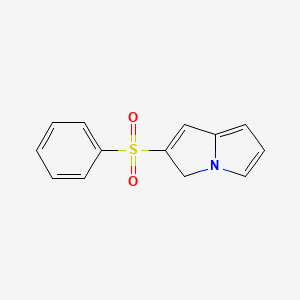
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)

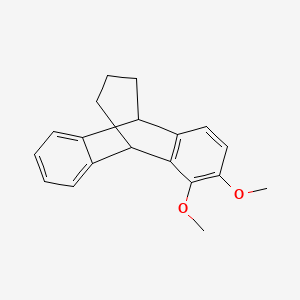
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
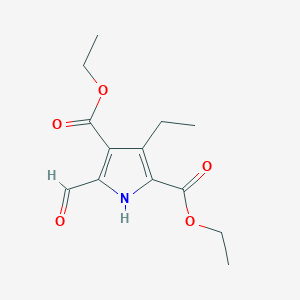
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
